2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone

Medicinal Chemistry Physicochemical Property Optimization ADME

2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone (CAS 1523194-44-6, MFCD28659190) is a heteroaryl α-bromoketone with molecular formula C8H6BrF2NO2 and exact mass 264.955 g/mol. It belongs to the class of difluoromethoxylated ketone building blocks that have recently emerged as privileged intermediates for constructing OCF2H-bearing N-heterocycles of pharmaceutical relevance.

Molecular Formula C8H6BrF2NO2
Molecular Weight 266.042
CAS No. 1523194-44-6
Cat. No. B2472567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone
CAS1523194-44-6
Molecular FormulaC8H6BrF2NO2
Molecular Weight266.042
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)CBr)OC(F)F
InChIInChI=1S/C8H6BrF2NO2/c9-3-6(13)5-1-2-7(12-4-5)14-8(10)11/h1-2,4,8H,3H2
InChIKeyQLCNKZRPRRBRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone (CAS 1523194-44-6) – Procurement-Grade Building Block Overview


2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone (CAS 1523194-44-6, MFCD28659190) is a heteroaryl α-bromoketone with molecular formula C8H6BrF2NO2 and exact mass 264.955 g/mol . It belongs to the class of difluoromethoxylated ketone building blocks that have recently emerged as privileged intermediates for constructing OCF2H-bearing N-heterocycles of pharmaceutical relevance [1]. The compound features three key structural elements: a pyridine ring substituted at the 6-position with the emerging fluorinated group (EFG) –OCF2H, and a bromoacetyl side chain at the 3-position that serves as a versatile electrophilic handle for nucleophilic displacement and heterocycle formation [2]. Commercially available at purities of 95% to 99% from multiple vendors, it is supplied for research and development use as a non-GMP intermediate .

Why Generic Substitution Fails for 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone in Medicinal Chemistry Campaigns


This compound cannot be freely interchanged with closely related pyridinyl bromoacetyl analogs because its differentiation resides in the simultaneous presence of two orthogonal reactive/functional modules: the α-bromoketone electrophile and the 6-OCF2H substituent. Replacing the –OCF2H group with –OCH3 (as in CAS 1186113-51-8) reduces lipophilicity (cLogP decreased by approximately 0.5 units) and eliminates the metabolic stability advantage conferred by the fluorinated ether, as –OCH3 is susceptible to cytochrome P450-mediated O-demethylation . Substituting the bromoacetyl with a non-halogenated acetyl group (as in CAS 1198166-10-7) removes the electrophilic center essential for downstream nucleophilic displacement and heterocycle annulation reactions that are the primary synthetic utility of this building block . Swapping –OCF2H for –CF3 (as in CAS 1379332-23-6) increases lipophilicity beyond the optimal range for many drug-like candidates and alters the electronic character of the pyridine ring, potentially perturbing binding interactions in target-derived molecules . Therefore, each structural element serves a distinct and non-substitutable function in the compound's role as a synthetic intermediate.

Quantitative Differentiation Evidence for 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone vs. Structural Analogs


Lipophilicity Modulation: –OCF2H Increases LogP by ~0.5 Units vs. –OCH3 Analog

The 6-difluoromethoxy (–OCF2H) substituent on the pyridine ring of the target compound increases the calculated partition coefficient (LogP) by approximately 0.5 log units relative to the corresponding 6-methoxy (–OCH3) analog (2-bromo-1-(6-methoxypyridin-3-yl)ethanone, CAS 1186113-51-8) . This class-level LogP increment is consistent with literature data for –OCF2H vs. –OCH3 substitution on pyridine scaffolds . The increased lipophilicity is expected to enhance passive membrane permeability of downstream drug candidates while remaining lower than the trifluoromethoxy (–OCF3) variant, which can drive LogP into supra-optimal ranges associated with poor solubility and off-target promiscuity [1].

Medicinal Chemistry Physicochemical Property Optimization ADME

Validated Synthetic Route Yield: 75% Isolated Yield via NBS Bromination in THF/H2O

A patent-granted synthetic procedure (US09321790B2) reports the preparation of the target compound by N-bromosuccinimide (NBS)-mediated bromination of 5-(1-butoxyvinyl)-2-difluoromethoxypyridine in THF/H2O (3:1 v/v) at 0 °C for 1 hour, affording 82 mg of purified product from 100 mg of starting material (0.41 mmol scale) after silica gel chromatography (20/80 to 40/60 EtOAc/heptane gradient) [1]. This corresponds to an isolated yield of approximately 75% at sub-millimole scale. In contrast, alternative bromination approaches using elemental bromine in acetic acid or dichloromethane (reported for non-fluorinated analogs) frequently require heating (e.g., 90 °C) and can lead to over-bromination or decomposition of acid-sensitive fluorinated intermediates .

Process Chemistry Synthetic Methodology Route Scouting

Commercial Purity Specification Range: 95% to 99% Across Multiple Vendors

The target compound is available from multiple independent vendors with documented minimum purity specifications: 98% (AKSci, Cat. 9067CZ) , 99% (hzbp.cn, Cat. WR158294) , 98% (Leyan, Cat. 1767081) , and 95% (MolCore, Cat. MC860471) . This cross-vendor purity range (95–99%) provides procurement flexibility based on end-use requirements. By comparison, the non-fluorinated analog 2-bromo-1-(6-methoxypyridin-3-yl)ethanone (CAS 1186113-51-8) is typically offered at a standard 95% purity , reflecting that the difluoromethoxy analog is manufactured to comparable or higher quality control standards despite its greater synthetic complexity.

Quality Control Procurement Specification Analytical Chemistry

Dual-Functionality Architecture: Concurrent Electrophilic Bromoacetyl Handle and Metabolically Stable –OCF2H Group

The target compound is structurally differentiated from all single-modality analogs by the simultaneous presence of an α-bromoketone electrophilic warhead (enabling nucleophilic substitution, thiol conjugation, and heterocycle annulation) and a 6-OCF2H group (conferring metabolic stability and balanced lipophilicity) on the same pyridine scaffold [1]. The 1-(6-(difluoromethoxy)pyridin-3-yl)ethanone analog (CAS 1198166-10-7, MW 187.14) lacks the bromine atom and therefore cannot serve as an alkylating or cross-coupling substrate . Conversely, 2-bromo-1-(pyridin-3-yl)ethanone (CAS 17694-68-7, MW 200.03) lacks the –OCF2H group, meaning any downstream products derived from it will lack the metabolic stability and property advantages of the fluorinated ether motif . The target compound (MW 266.04) thus provides a convergent synthetic entry point that would otherwise require sequential installation of the two functional modules .

Chemical Biology Fragment-Based Drug Discovery Synthetic Chemistry

Patent-Granted Utility as a Reagent for Direct Difluoromethoxylation of Arenes and Heteroarenes

US Patent US09321790B2, assigned to The Research Foundation for the State University of New York, explicitly claims the target compound (and its structural class) as a reagent for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. This patent-granted application distinguishes the compound from generic bromoacetyl pyridines, which are not claimed for direct –OCF2H transfer reactivity. The patent discloses a process wherein the compound serves as a source of the –OCF2H group for installation onto aromatic substrates—a late-stage functionalization strategy that is not feasible with non-fluorinated bromoacetyl pyridine analogs or with the simple acetyl analog (CAS 1198166-10-7) [2]. The difluoromethoxy group is described in the patent as a 'privileged functional group' that enhances therapeutic efficacy by increasing metabolic stability, improving cellular membrane permeability, and adjusting pharmacokinetic properties [1].

Late-Stage Functionalization Fluorine Chemistry Synthetic Methodology

Best-Fit Research and Industrial Application Scenarios for 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone


Medicinal Chemistry: Synthesis of OCF2H-Bearing Kinase Inhibitor and Bromodomain Ligand Scaffolds

The compound serves as a strategic α-(difluoromethoxy)ketone building block for constructing N-heterocycles (pyrazoles, isoxazoles, pyrimidines, indoles) bearing the metabolically stable –OCF2H group [1]. In kinase inhibitor and bromodomain-targeted drug discovery programs, the bromoacetyl moiety enables rapid diversification via nucleophilic displacement with hydrazines, amidines, or thioureas to generate heterocyclic cores, while the pre-installed –OCF2H group eliminates the need for late-stage fluorination—a step that often suffers from poor yields and limited functional group tolerance [1]. The balanced lipophilicity of the –OCF2H group (LogP increment of ~0.5 vs. –OCH3) positions downstream candidates favorably within drug-like chemical space compared to –OCF3 analogs .

Late-Stage Difluoromethoxylation: Patent-Enabled Reagent for Installing –OCF2H onto Advanced Intermediates

As disclosed in US09321790B2, this compound can be employed as a reagent for the direct difluoromethoxylation of arenes and heteroarenes [2]. This application is particularly valuable in late-stage functionalization campaigns where the –OCF2H group must be introduced onto a structurally complex substrate that cannot tolerate the harsh conditions (strong base, high temperature) typically required for conventional O-difluoromethylation. The patent-protected methodology provides access to –OCF2H-containing analogs of clinical candidates for metabolite identification, PET tracer development, or property optimization [2].

Chemical Biology: Bromoacetyl-Based Probe and Bioconjugate Synthesis with Enhanced Stability

The α-bromoketone moiety is a well-established electrophilic warhead for selective thiol alkylation (cysteine residues, CoA derivatives) and for generating activity-based protein profiling (ABPP) probes . When conjugated to a biomolecule or fluorophore, the 6-OCF2H substituent on the pyridine ring confers enhanced metabolic stability to the resulting probe compared to methoxy-containing analogs, extending the probe's usable half-life in cellular and in vivo imaging experiments. This stability advantage is particularly relevant for experiments requiring incubation times exceeding 2–4 hours, where O-demethylation of methoxy-containing probes can confound results .

Agrochemical Discovery: Synthesis of Fluorinated Pyridine-Containing Pesticide and Fungicide Intermediates

The difluoromethoxy pyridine motif is present in several commercial agrochemicals due to its enhanced environmental stability and bioavailability [3]. This compound offers agrochemical discovery teams a pre-functionalized intermediate that bypasses the need to develop and validate in-house difluoromethoxylation protocols. The bromoacetyl handle can be elaborated into a range of heterocyclic scaffolds commonly found in fungicides and insecticides (e.g., pyrazoles, thiazoles, imidazoles), while the –OCF2H group contributes to the metabolic and environmental persistence profile desirable in crop protection agents [1].

Quote Request

Request a Quote for 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.